2-(2-Chlorobenzyl)-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17-14/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDPQCXIGVLALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for 2 2 Chlorobenzyl 1h Benzimidazole and Its Analogs
Established Reaction Pathways for the Construction of the 1H-Benzimidazole Ring System
The formation of the benzimidazole (B57391) ring is a well-documented area of heterocyclic chemistry, with several classical methods forming the foundation of modern synthetic approaches. These pathways typically involve the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile.
The Phillips-Ladenburg reaction , first described in the late 19th century, involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as anhydrides, esters, or nitriles). semanticscholar.orgcolab.wsresearchgate.netresearchgate.net This reaction is typically carried out under acidic conditions and often requires high temperatures, sometimes exceeding 180°C, particularly for aromatic acids. colab.wsresearchgate.netrsc.org The reaction proceeds via the formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring.
Another cornerstone method is the Weidenhagen reaction , which utilizes aldehydes or ketones as the one-carbon source. semanticscholar.orgresearchgate.netresearchgate.netijariie.comorientjchem.org This condensation with o-phenylenediamine is generally performed in the presence of an oxidizing agent, such as copper(II) salts, to facilitate the final aromatization step. semanticscholar.orgresearchgate.netijariie.com The reaction mechanism is believed to involve the initial formation of a Schiff base, followed by cyclization to a dihydrobenzimidazole intermediate, which is then oxidized to the final benzimidazole product. researchgate.net Many modern synthetic variations are based on these two classical methods. researchgate.net
Beyond these primary condensation strategies, benzimidazole derivatives can also be synthesized through the rearrangement of other heterocyclic systems, such as quinoxalinones, although these methods are less general. rsc.org
Directed Synthetic Approaches for the Formation of 2-(2-Chlorobenzyl)-1H-benzimidazole
The specific synthesis of this compound can be achieved through direct application of the classical condensation principles, primarily using either 2-chlorophenylacetic acid or 2-chlorobenzaldehyde (B119727) as the key starting material.
One documented method involves the condensation of 1,2-phenylenediamine with 2-chlorophenylacetic acid. In a specific example, this reaction was carried out in the presence of orthoboric acid at 150°C, affording this compound in a 36% yield. researchgate.netgrafiati.com This approach is a direct application of the Phillips-Ladenburg reaction, where the carboxylic acid provides the C2-carbon and the attached benzyl (B1604629) group.
Alternatively, the Weidenhagen approach can be employed. A simple synthesis has been reported involving the reaction of o-phenylenediamine and 2-chlorobenzaldehyde. lu.se This method is often facilitated by a catalyst and an oxidant. For instance, a microwave-assisted, solvent-free synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles has been achieved by reacting o-phenylenediamine with two equivalents of an aromatic aldehyde in the presence of montmorillonite (B579905) K-10 clay. arkat-usa.org In the case of 2-chlorobenzaldehyde, this reaction yields 1-(2-chlorobenzyl)-2-(2-chlorophenyl)-1H-benzimidazole, demonstrating the incorporation of the benzyl moiety at both the N1 and C2 positions. arkat-usa.org A similar reaction without a catalyst under microwave irradiation has also been reported to produce various 2-aryl-1H-benzimidazoles. researchgate.net
Methodological Advancements in Benzimidazole Synthesis Applicable to the Compound
Modern organic synthesis has introduced numerous refinements to the classical methods, focusing on improving yields, reducing reaction times, and employing more environmentally benign conditions. These advancements are directly applicable to the synthesis of this compound.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. The condensation of o-phenylenediamines with aldehydes or carboxylic acids can be completed in minutes under microwave irradiation, often in high yields and sometimes without the need for a solvent or catalyst. researchgate.netsciforum.net For example, the reaction of o-phenylenediamine with various aromatic aldehydes can be achieved without a catalyst, researchgate.net while other procedures utilize catalysts like montmorillonite K-10 clay arkat-usa.org or zeolite dergipark.org.tr under microwave conditions.
A wide array of catalysts has been developed to improve the efficiency of benzimidazole synthesis under milder conditions. These include:
Lewis acids: ZrCl₄, SnCl₄, TiCl₄, and others have been used to catalyze the condensation. researchgate.net
Solid acids and supports: Clays, zeolites, and silica (B1680970) gel-supported catalysts offer advantages in terms of ease of separation and recyclability. arkat-usa.orgdergipark.org.tr
Metal catalysts: Various metal complexes and salts, including those of lanthanum, semanticscholar.org copper, semanticscholar.org and iron, rsc.org have been employed to facilitate the reaction, often under mild conditions.
Green chemistry approaches are increasingly prevalent. This includes the use of water as a solvent, employing recyclable catalysts, and developing one-pot procedures that minimize waste and energy consumption. rsc.org For instance, a water-assisted tandem reaction has been developed for the synthesis of N-arylmethyl-2-substituted benzimidazoles. rsc.org
Strategies for Structural Diversification and Analog Library Generation
Once the this compound core is synthesized, it can be further modified at several key positions to generate a library of analogs for structure-activity relationship (SAR) studies.
Functionalization of the Benzimidazole Nitrogen Atoms (N1, N3)
The nitrogen atom of the benzimidazole ring (N1) is a common site for derivatization, most frequently through N-alkylation or N-arylation. N-alkylation can be readily achieved by reacting the parent benzimidazole with an alkyl halide in the presence of a base. researchgate.net Various methodologies have been developed to optimize this reaction, including:
Phase-transfer catalysis: Using catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) allows the reaction to proceed efficiently in a biphasic system. researchgate.net
Ultrasound irradiation: Sonication has been shown to significantly shorten reaction times and improve yields for N-alkylation, sometimes in green solvents like triethanolamine. asianpubs.org
Surfactant-mediated synthesis: Performing the alkylation in an aqueous medium with a surfactant like sodium dodecyl sulfate (SDS) provides an environmentally friendly alternative to traditional organic solvents.
These methods allow for the introduction of a wide variety of alkyl and benzyl groups at the N1 position, providing a straightforward route to structural diversity.
Introduction of Substituents on the Benzyl Moiety (Phenyl and Methylene (B1212753) Linker)
Diversification of the 2-chlorobenzyl portion of the molecule is most practically achieved by utilizing appropriately substituted starting materials in the initial condensation reaction. For example, instead of 2-chlorobenzaldehyde, one could use a 2-chloro-4-nitrobenzaldehyde (B1583620) or a 2-chloro-3,4-dimethoxybenzaldehyde (B52801) in a Weidenhagen-type reaction with o-phenylenediamine. This strategy directly incorporates the desired substituents onto the phenyl ring of the benzyl moiety.
Direct functionalization of the benzyl ring or the methylene linker after the benzimidazole core has been formed is more challenging and less commonly reported. However, directed metalation strategies could potentially be employed. For instance, lithiation directed by the benzimidazole nitrogen has been used to functionalize attached phenyl rings, suggesting a possible, though complex, route for modifying the benzyl group. acs.org
Modifications and Derivatizations at the Benzimidazole C2-Position
While the primary focus is on the synthesis of the C2-benzyl substituted scaffold, it is synthetically relevant to consider modifications at this position. Modern cross-coupling and C-H activation chemistries have opened new avenues for the direct functionalization of the C2 position of the benzimidazole ring system. researchgate.net
Directed C-H Activation/Arylation: Transition metal catalysis (e.g., using palladium, nickel, or rhodium) allows for the direct coupling of aryl halides or other partners at the C2 position, which is the most acidic C-H bond in the ring. researchgate.netnih.govresearchgate.netsci-hub.se This enables the synthesis of 2-aryl or 2-heteroaryl benzimidazoles from an unsubstituted benzimidazole precursor.
Directed Lithiation: The C2-proton can be selectively removed using a strong base like n-butyllithium. The resulting C2-lithiated species can then react with a variety of electrophiles to introduce substituents. rsc.orgnih.gov This method has been used to install carbon, halogen, silicon, or sulfur substituents. nih.gov
Cross-Coupling Reactions: For benzimidazoles that have been pre-functionalized at the C2 position (e.g., with a halogen), standard cross-coupling reactions like the Suzuki-Miyaura coupling can be used to introduce aryl or vinyl groups. nih.gov
These advanced methods provide powerful tools for creating diverse libraries of C2-functionalized benzimidazoles, complementing the classical condensation approaches.
Regioselective Synthesis of Novel Derivatives
The regioselective synthesis of novel derivatives of this compound is a critical area of research, enabling the precise introduction of functional groups at specific positions on the benzimidazole scaffold. This control is paramount as the biological activity and physicochemical properties of benzimidazole derivatives are often highly dependent on the substitution pattern. Key strategies for regioselective functionalization focus on the nitrogen atoms of the imidazole (B134444) ring and the carbon atoms of the fused benzene (B151609) ring.
The most common and direct approach for introducing diversity is through the N-alkylation or N-arylation of the 1H-benzimidazole core. nih.gov Due to the tautomeric nature of the N-H bond in the imidazole ring, direct alkylation can potentially yield a mixture of N-1 and N-3 isomers. However, the synthesis of 1,2-disubstituted benzimidazoles is often regioselective, with substitution occurring predominantly at the N-1 position. tandfonline.comnih.gov This selectivity is influenced by factors such as the choice of base, solvent, and the nature of the electrophile.
One established method involves the reaction of a pre-formed 2-substituted-1H-benzimidazole with various halides in the presence of a base. nih.gov For instance, a series of N,2,6-trisubstituted 1H-benzimidazole derivatives has been synthesized by reacting 2,6-disubstituted 1H-benzimidazoles with substituted halides. nih.gov The use of microwave irradiation in these N-alkylation reactions has been shown to significantly reduce reaction times from hours to minutes and increase reaction yields by 6 to 17% compared to conventional heating methods. nih.gov
A common procedure for N-alkylation involves stirring the parent benzimidazole, such as 2-chloromethyl-1H-benzimidazole, with a base like potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). srrjournals.com The addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction with various substituted anilines or other halides, typically under reflux for several hours to ensure completion. srrjournals.comresearchgate.net
Another example is the N-alkylation of 2-(p-chlorophenyl)-1H-benzimidazole with ethyl chloroacetate (B1199739) using potassium hydroxide (B78521) (KOH) as the base in dimethyl sulfoxide (B87167) (DMSO) to regioselectively yield the N-1 substituted product, (2-(p-chlorophenyl)-benzimidazol-1-yl)-acetic acid ethyl ester. tandfonline.com This ester can then be further derivatized, for example, by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide, demonstrating a pathway to more complex derivatives. tandfonline.com
The regioselective synthesis of N-1 substituted derivatives is a cornerstone for creating libraries of novel compounds for further investigation. The precise control over the position of substitution allows for systematic exploration of structure-activity relationships.
Interactive Data Table: Regioselective N-Alkylation of Benzimidazole Derivatives
The following table summarizes various regioselective N-alkylation reactions on the benzimidazole core, highlighting the reagents, conditions, and outcomes.
| Starting Benzimidazole | Alkylating/Arylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Chloromethyl-1H-benzimidazole | Various substituted aromatic amines | K2CO3 / KI | DMF | Reflux, 16 hrs | N-((1H-benzo[d]imidazol-2-yl)methyl)anilines | Not specified | srrjournals.com |
| 2,6-disubstituted 1H-benzimidazole | Substituted halides | Not specified | Not specified | Microwave irradiation | N,2,6-trisubstituted 1H-benzimidazole derivatives | 46-98% | nih.gov |
| 2-Chloro-1H-benzimidazole | 3-Methylbenzyl chloride | Not specified | CDCl3 | Not specified | 2-Chloro-1-(3-methylbenzyl)-1H-benzimidazole | 80% | semanticscholar.org |
| 2-(p-Chlorophenyl)-1H-benzimidazole | Ethyl chloroacetate | KOH | DMSO | Not specified | (2-(p-Chlorophenyl)-benzimidazol-1-yl)-acetic acid ethyl ester | Not specified | tandfonline.com |
| Benzimidazole-2-thione | Ethyl bromoacetate | K2CO3 | Acetone | Reflux, 15 hrs | Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate | 77% | mdpi.com |
Structure Activity Relationship Sar Investigations of 2 2 Chlorobenzyl 1h Benzimidazole Analogs
Elucidation of Key Pharmacophoric Features Governing Biological Potency
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For benzimidazole (B57391) derivatives, SAR investigations have revealed several key pharmacophoric features that are essential for potency. The benzimidazole ring system itself is a crucial anchor, often engaging in hydrogen bonding, π–π stacking, and metal ion interactions with biological targets. nih.gov
The substituents at the N-1 and C-2 positions of the benzimidazole ring are critical for modulating activity. scirp.org In the case of 2-(2-Chlorobenzyl)-1H-benzimidazole, the key features are:
The Benzimidazole Core: This bicyclic aromatic system provides a rigid scaffold that correctly orients the substituents for target interaction. The nitrogen atoms can act as hydrogen bond acceptors or donors, a feature vital for anchoring the ligand in a binding pocket. researchgate.netrjptonline.org
The 2-Benzyl Group: The flexible linkage between the benzimidazole C-2 atom and the benzyl (B1604629) group allows the phenyl ring to adopt various spatial orientations. This conformational freedom is crucial for exploring the topology of the target's binding site to achieve an optimal fit.
The 2-Chloro Substituent: The presence and position of the chlorine atom on the benzyl ring significantly impact the molecule's electronic and steric properties. As an electron-withdrawing group, it can influence the acidity of the benzimidazole N-H and alter the electronic nature of the benzyl ring, affecting interactions like π-stacking or halogen bonding. researchgate.net Its position (ortho) restricts the rotation of the phenyl ring, influencing the molecule's preferred conformation.
Research on related analogs provides further insight. For instance, a study by Banoglu et al. identified 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole as a potent inhibitor of leukotriene biosynthesis, highlighting the importance of the N-1 substituted 2-chlorobenzyl moiety for activity. nih.govresearchgate.net SAR studies on other benzimidazoles have shown that substitutions on the benzene (B151609) ring of the benzimidazole core can also fine-tune activity, with lipophilic groups sometimes favoring inhibition of certain enzymes like COX-1. nih.gov
The table below summarizes the impact of key structural features on the biological activity of benzimidazole analogs, based on general findings in the literature.
| Feature/Modification | Position | General Impact on Biological Potency | Reference |
| Benzimidazole Core | - | Essential scaffold for orienting substituents | nih.gov |
| Substitution | C-2 | Critical for activity; large aromatic/heterocyclic groups often potent | researchgate.netpharmacophorejournal.com |
| Substitution | N-1 | Modulates physicochemical properties and can introduce new interaction points | scirp.org |
| Electron-Withdrawing Group (e.g., -Cl, -CF3) | Benzyl Ring / Benzimidazole Ring | Can enhance potency through electronic effects and potential for halogen bonding | researchgate.netnih.gov |
| Lipophilic Group | Benzimidazole Ring (e.g., C-5) | Can enhance membrane permeability and hydrophobic interactions | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ajchem-a.com By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of novel compounds and guide the design of more potent analogs. biointerfaceresearch.comacs.org
For benzimidazole derivatives, various QSAR studies have been conducted to identify the key descriptors that govern their activity against different biological targets. ajchem-a.combiointerfaceresearch.com These models typically employ a range of descriptors, including:
Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule.
Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.
Topological Descriptors: (e.g., connectivity indices, ZMIC2, RDF120m) which describe the atomic arrangement and bonding within the molecule. ajchem-a.com
A 3D-QSAR study on 2-substituted-1H-benzimidazole-4-carboxamide derivatives as anti-enterovirus agents found a statistically significant model that could be used to guide the synthesis of new, more active compounds. biointerfaceresearch.com Another study on benzimidazole-chalcone derivatives as anti-proliferative agents against liver cancer cells developed a robust QSAR model (R² = 0.93) which highlighted the importance of the topological descriptors ZMIC2 (Z-component of the moment of inertia) and RDF120m (Radial Distribution Function descriptor). ajchem-a.com
The general equation for a QSAR model can be represented as: Biological Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)
The table below shows examples of descriptor classes and their relevance as determined from QSAR studies on heterocyclic compounds, which can be extrapolated to guide the modeling of this compound derivatives.
| Descriptor Class | Example Descriptors | Potential Influence on Activity | Reference |
| Topological | ZMIC2 (Z-component of moment of inertia) | Relates to the 3D shape and mass distribution, influencing steric fit. | ajchem-a.com |
| Topological | RDF120m (Radial Distribution Function) | Describes the probability distribution of interatomic distances, affecting binding interactions. | ajchem-a.com |
| Adjacency/Distance Matrix | Adjacency- and distance-based descriptors | Encodes information about molecular size and branching, impacting receptor fit. | acs.org |
| Physicochemical | LogP (Octanol-water partition coefficient) | Governs hydrophobicity, which affects cell permeability and binding to hydrophobic pockets. | biointerfaceresearch.com |
These QSAR models provide a powerful tool for virtually screening and prioritizing new derivatives of this compound before undertaking their chemical synthesis, thereby streamlining the drug discovery process.
Conformational Analysis of this compound and its Influence on Ligand-Target Interactions
The biological activity of a molecule is not only dependent on its chemical constitution but also on its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that a molecule can adopt due to rotation about single bonds. For this compound, the key flexible bond is the one connecting the C-2 atom of the benzimidazole ring to the methylene (B1212753) carbon of the benzyl group.
Rotation around this bond allows the 2-chlorophenyl group to position itself at various angles relative to the plane of the benzimidazole core. However, this rotation is sterically hindered by the ortho-chloro substituent, which limits the available conformational space and may favor certain orientations over others. The specific conformation that the molecule adopts upon binding to its biological target (the "bioactive conformation") is crucial for achieving high-affinity interactions.
Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for studying these conformational preferences and their impact on ligand-target interactions. mdpi.com For example, docking studies on the structurally related 2-benzylbenzimidazole opioids (nitazenes) have shown that these molecules can adopt distinct binding modes within the µ-opioid receptor. nih.govbiorxiv.org In these models, the benzimidazole core and the benzyl group orient themselves to fit into different subpockets of the receptor, demonstrating how conformational flexibility allows the ligand to adapt to the target's architecture. nih.gov
The key aspects of conformational analysis for this compound include:
Steric Hindrance: The ortho-chloro group on the benzyl ring creates steric clashes that disfavor certain conformations where the two ring systems are coplanar, forcing a twisted arrangement.
Studies on other ligands have shown that different conformations can stabilize different receptor states (e.g., active vs. inactive), leading to varied functional outcomes. mdpi.com Therefore, understanding the conformational landscape of this compound is essential for rationalizing its biological activity and for designing new analogs with improved target specificity and potency.
Rational Design Principles for Optimized Benzimidazole Derivatives Based on SAR Data
The collective insights from SAR, QSAR, and conformational analyses provide a robust foundation for the rational design of optimized benzimidazole derivatives. The goal is to make targeted structural modifications to a lead compound, such as this compound, to enhance its potency, selectivity, and pharmacokinetic properties. mdpi.comrsc.org
Based on the available data for benzimidazole analogs, the following design principles can be proposed:
Modification of the Benzyl Ring Substitution:
Varying Electronic Properties: The 2-chloro substituent could be replaced with other electron-withdrawing groups (e.g., -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) to systematically probe the effect of electronics on activity. nih.govnih.gov
Exploring Positional Isomers: Moving the chloro group to the meta- or para-positions would alter the conformational constraints and electronic distribution, likely leading to different activity profiles.
Alterations to the Benzimidazole Core:
Exploitation of the N-1 Position:
Introducing Diverse Groups: The N-H group is a potential point for substitution. Adding small alkyl or substituted alkyl chains can improve properties like solubility or introduce vectors that reach into new regions of the binding pocket, as seen in the potent analog identified by Banoglu et al. nih.govresearchgate.net
Conformationally Constrained Analogs:
Restricting Flexibility: Insights from conformational analysis can be used to design more rigid analogs that "lock" the molecule in its presumed bioactive conformation. This can be achieved by introducing cyclic structures or incorporating double bonds to reduce rotational freedom, which can lead to higher affinity by minimizing the entropic cost of binding.
The table below outlines potential design strategies and their rationale based on integrated SAR data.
| Design Strategy | Rationale | Desired Outcome |
| Replace 2-Cl with 4-Cl on benzyl ring | Alter steric and electronic profile; probe different regions of the binding pocket. | Potentially improved fit and potency. |
| Add a 5-F or 5-CF₃ to benzimidazole ring | Increase lipophilicity and introduce potential for halogen bonding or other specific interactions. | Enhanced binding affinity and cell permeability. |
| Add a small alkyl group (e.g., ethyl) to N-1 | Explore additional binding space; modify solubility and metabolic stability. | Improved potency and pharmacokinetic profile. |
| Introduce a linker to cyclize the benzyl group to N-1 | Restrict conformational freedom to favor the bioactive conformation. | Increased affinity and selectivity. |
By systematically applying these principles, medicinal chemists can navigate the chemical space around the this compound scaffold to develop new derivatives with optimized therapeutic potential.
Pharmacological Targets and Molecular Mechanisms of Action of 2 2 Chlorobenzyl 1h Benzimidazole
Identification and Validation of Putative Molecular Targets
A thorough investigation into the pharmacological targets of 2-(2-Chlorobenzyl)-1H-benzimidazole reveals a landscape devoid of concrete, experimentally validated data. The following subsections outline the areas where information is currently lacking.
Enzyme Inhibition Profiles and Kinetic Studies
No published studies have specifically reported on the enzyme inhibition profile of this compound. While related benzimidazole (B57391) derivatives have been identified as inhibitors of various enzymes, such as 5-lipoxygenase-activating protein (FLAP) by compounds like 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole, no such data exists for the title compound. nih.govnih.govnih.govresearchgate.net Consequently, there are no available kinetic data, such as IC₅₀ or Kᵢ values, to quantify its potential inhibitory activity against any specific enzyme.
Receptor Binding Affinities and Modulatory Effects
The interaction of this compound with specific receptors remains uninvestigated. Studies on other benzimidazole-containing molecules have shown affinity for a range of receptors, including histamine (B1213489) H1, dopamine (B1211576) D4, and serotonin (B10506) (5-HT) receptors. nih.govtocris.comgoogle.com For instance, clemizole, which possesses a 1-(4-chlorobenzyl) group, is a known histamine H₁ receptor antagonist. tocris.com However, no receptor binding affinities or modulatory effects have been documented specifically for this compound.
Ion Channel Modulation and Electrophysiological Characterization
There is a notable absence of research into the effects of this compound on ion channel function. Other benzimidazole derivatives have been identified as modulators of various ion channels, including transient receptor potential (TRP) channels and potassium channels. tocris.comgoogle.com For example, certain 2-amino benzimidazole derivatives are known to modulate small-conductance calcium-activated potassium (SK) channels. google.com However, no electrophysiological studies have been conducted to characterize the potential modulatory activity of this compound on any ion channel.
Nucleic Acid Interactions and DNA/RNA Binding Studies
The potential for this compound to interact with nucleic acids has not been explored. The planar benzimidazole ring system present in many derivatives allows for intercalation into DNA, a mechanism of action for some anticancer agents. nih.gov However, no DNA or RNA binding studies have been reported for this compound, and therefore, no binding constants or modes of interaction are known.
Mechanistic Investigations at the Cellular and Subcellular Levels
Consistent with the lack of molecular target identification, the effects of this compound at the cellular and subcellular levels are also undocumented.
Characterization of Cellular Pathway Perturbations
No studies have been published that characterize the perturbation of any cellular pathways by this compound. The diverse biological activities of the broader benzimidazole class suggest the potential for interaction with numerous signaling cascades. researchgate.net However, without specific data, any discussion of the cellular effects of this compound would be purely speculative.
Protein-Ligand Interaction Characterization via Biophysical Techniques
No studies were identified that have reported the use of biophysical methods such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to characterize the specific binding interactions between this compound and a protein target. While the broader class of benzimidazole derivatives has been studied against various targets using these techniques, data for this exact compound is not available in the public domain.
Target Deconvolution Approaches through Phenotypic Screening
The scientific literature search did not yield any publications describing a phenotypic screening campaign where this compound was identified as a hit, followed by subsequent target deconvolution and identification studies. Methodologies for phenotypic screening and target deconvolution are well-established in drug discovery, but their specific application to elucidate the mechanism of action for this compound has not been reported.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific research findings for this compound at this time.
Computational Chemistry and Molecular Modeling Studies of 2 2 Chlorobenzyl 1h Benzimidazole
Ligand-Based Drug Design Approaches
Ligand-based drug design methodologies are instrumental when the three-dimensional structure of the biological target is unknown or when researchers aim to identify novel scaffolds with similar activity to known ligands. These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For benzimidazole (B57391) derivatives, pharmacophore models are constructed based on a set of known active compounds. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Virtual screening, a computational technique, has been successfully employed to identify novel benzimidazole derivatives. In one notable study, a combined ligand- and structure-based pharmacophore model was used to screen for inhibitors of 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govnih.govresearchgate.net This screening led to the identification of 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole as a potent hit compound. nih.govnih.govresearchgate.net This discovery underscores the utility of virtual screening in pinpointing promising candidates from large compound libraries for further development. The benzimidazole scaffold itself is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.gov
Molecular Shape Analysis and Similarity Searching
Molecular shape analysis and similarity searching are complementary techniques to pharmacophore modeling. They involve comparing the three-dimensional shape and chemical properties of a query molecule, such as 2-(2-chlorobenzyl)-1H-benzimidazole, against databases of other compounds. The premise is that molecules with a high degree of shape and chemical similarity are likely to bind to the same target and elicit a similar biological response. These methods are crucial in the early stages of drug discovery for lead hopping and identifying backup compounds with different chemical scaffolds but similar activities. While specific studies focusing solely on the molecular shape analysis of this compound are not extensively detailed in the provided results, the general principles of ligand-based design strongly suggest its applicability. nih.govmdpi.com
Structure-Based Drug Design Approaches
When the three-dimensional structure of a protein target is available, structure-based drug design (SBDD) becomes a powerful tool. SBDD allows for the rational design of inhibitors that can fit precisely into the binding site of the target, leading to high affinity and selectivity.
Molecular Docking Simulations with Identified Protein Targets
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is widely used to understand the binding mode of benzimidazole derivatives and to predict their binding affinity. For instance, docking studies have been performed on benzimidazole derivatives with various protein targets, including:
Dipeptidyl peptidase IV (DPP-4): Novel benzimidazole-based inhibitors of DPP-4 were developed using structure-based drug design, highlighting the importance of understanding the binding interactions for creating potent and selective inhibitors. nih.gov
Triosephosphate Isomerase (TIM): Ligand-based virtual screening followed by molecular docking was used to identify benzimidazole derivatives as potential inhibitors of Trypanosoma cruzi TIM (TcTIM), a key enzyme in the parasite's metabolism. nih.gov
5-Lipoxygenase-Activating Protein (FLAP): Following its identification through virtual screening, the binding mode of 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole with FLAP was investigated, suggesting that its interaction with this protein is responsible for the inhibition of leukotriene synthesis. nih.govnih.govresearchgate.net
Beta-Tubulin: Docking studies of benzimidazole derivatives with beta-tubulin have provided insights into their anthelmintic activity. semanticscholar.org
Biotin (B1667282) Carboxylase: Newly synthesized 2-(2-Chlorophenyl)-1H-benzo[d]imidazole derivatives were docked into the binding cavity of Biotin carboxylase from E. Coli to explore their antibacterial potential. iosrjournals.org
These studies typically reveal key interactions, such as hydrogen bonds and pi-pi stacking, between the benzimidazole core and the amino acid residues of the target protein. For example, in the case of FLAP inhibitors, the benzimidazole ring was found to be involved in pi-pi interactions within the binding site. tandfonline.com
Table 1: Examples of Protein Targets for this compound and its Derivatives Investigated by Molecular Docking
| Protein Target | Therapeutic Area | Key Findings from Docking Studies |
| 5-Lipoxygenase-Activating Protein (FLAP) | Anti-inflammatory | Identification of a derivative as a potent inhibitor; pi-pi interactions with the binding site. nih.govnih.govresearchgate.net |
| Dipeptidyl peptidase IV (DPP-4) | Antidiabetic | Guided the synthesis of potent and selective non-covalent inhibitors. nih.gov |
| Triosephosphate Isomerase (TIM) | Antiparasitic | Identified potential trypanocidal agents by predicting binding at the protein interface. nih.govmdpi.com |
| Beta-Tubulin | Anthelmintic | Elucidated binding modes to explain anthelmintic activity. semanticscholar.org |
| Biotin Carboxylase | Antibacterial | Explored the binding cavity to understand potential antibacterial mechanisms. iosrjournals.org |
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations provide a more dynamic and realistic view of the interactions between a ligand and its target protein over time. These simulations can assess the stability of the ligand-protein complex and reveal conformational changes that may occur upon binding. MD simulations have been employed to study the stability of benzimidazole derivatives in complex with their targets. For example, simulations were performed on benzimidazole derivatives in complex with Leishmania mexicana TIM (LmTIM) to predict the stability of the interaction. mdpi.com Similarly, MD simulations have been used to explore the binding modes of benzimidazole derivatives with aromatase (CYP19A1) and to confirm the stability of the ligand-protein complexes. acs.org These studies are crucial for validating the results of molecular docking and for gaining a deeper understanding of the binding mechanism at an atomic level. semanticscholar.org
Binding Free Energy Calculations and Computational Affinity Prediction
Binding free energy calculations are used to quantitatively predict the binding affinity of a ligand to its target protein. These calculations can be performed using various methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These approaches have been applied to benzimidazole derivatives to better understand their structure-activity relationships. For instance, binding free energy analyses were used in the study of novel benzimidazole derivatives as aromatase inhibitors to complement molecular docking and dynamics simulations. acs.org By accurately predicting binding affinities, these computational methods can help prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Preclinical Biological Evaluation in in Vitro and in Vivo Research Models for 2 2 Chlorobenzyl 1h Benzimidazole
In Vitro Efficacy and Potency Assessment
The initial stages of drug discovery for 2-(2-Chlorobenzyl)-1H-benzimidazole involve rigorous in vitro testing to determine its potential therapeutic effects at a cellular and molecular level.
Cell-Based Assays for Specific Biological Activities
Cell-based assays are fundamental in identifying the specific biological activities of a compound. For benzimidazole (B57391) derivatives, these often include evaluating their effects on cancer cell growth (antiproliferative), and their ability to combat microbial and viral infections.
While specific data for the antiproliferative, antimicrobial, or antiviral activity of this compound is not extensively detailed in the provided search results, the broader class of benzimidazole derivatives has shown promise in these areas. For instance, various N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized and evaluated for their antiproliferative and antimicrobial activities. acs.org One study highlighted that compound 2g exhibited notable antiproliferative activity against the MDA-MB-231 human breast cancer cell line and also displayed significant antibacterial effects. acs.org Another study focused on Schiff base–benzimidazole hybrids and found that some of these compounds were potent anticancer agents against lung cancer cell lines. mdpi.com
It is important to note that the specific biological activity can be highly dependent on the substitutions on the benzimidazole core. For example, research on other benzimidazole derivatives has shown that the presence of an electron-withdrawing group can enhance certain biological activities. hrpub.org
Biochemical Assays for Target Engagement and Pathway Modulation
To understand how this compound exerts its effects at a molecular level, biochemical assays are employed. These assays can determine if the compound interacts with specific biological targets, such as enzymes or receptors, and how it modulates cellular pathways.
Benzimidazole derivatives have been shown to interact with a variety of biological targets, including topoisomerases, protein kinases, and microtubules. nih.govnih.gov For example, some benzimidazole-based compounds have been developed as dual inhibitors of EGFR and BRAFV600E, two important targets in cancer therapy. nih.gov Molecular docking studies, a computational method to predict the binding of a molecule to a target, have been used to investigate the interaction of benzimidazole derivatives with proteins like dihydrofolate reductase (DHFR), a potential target for both antimicrobial and anticancer agents. nih.govnih.gov
While direct biochemical assay data for this compound is limited in the provided results, the known mechanisms of action for similar compounds suggest potential targets for further investigation.
Evaluation in 3D Cell Culture and Organoid Models
Three-dimensional (3D) cell culture and organoid models represent a more physiologically relevant environment compared to traditional 2D cell cultures. These models better mimic the complex interactions between cells in a tissue, providing a more accurate prediction of a compound's efficacy.
Studies on other benzimidazole derivatives have utilized 3D cell culture systems to evaluate their antitumor activity. For example, the effects of certain furan-benzimidazole derivatives were tested on 3D "hanging-drop" models of human lung cancer cell lines. mdpi.com These studies have sometimes revealed discrepancies in the inhibitory concentrations between 2D and 3D models, highlighting the importance of these more advanced systems in preclinical evaluation. mdpi.com The application of such models to assess this compound would provide valuable insights into its potential in a more tissue-like context.
In Vivo Proof-of-Concept Studies in Preclinical Animal Models
Following promising in vitro results, the evaluation of this compound would progress to in vivo studies in animal models to establish its efficacy and pharmacokinetic profile in a living organism.
Disease-Specific Animal Models for Efficacy Assessment
To assess the therapeutic potential of this compound, researchers utilize animal models that mimic human diseases. For instance, if in vitro data suggests anticonvulsant properties, a strychnine-induced convulsion model in Wistar rats might be used. hrpub.org In such a study, a related compound, 1-(2-chlorobenzyl)-2-(2-chlorophenyl)-1H-benzo[d]imidazole, demonstrated strong anticonvulsant effects when compared to the standard drug phenytoin. hrpub.org
The selection of the animal model is crucial and directly relates to the intended therapeutic application of the compound. For anticancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate a compound's ability to inhibit tumor growth.
Pharmacokinetic Profiling in Preclinical Animal Species
Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). Understanding the pharmacokinetic profile of this compound is essential for determining its potential as a therapeutic agent.
The pharmacokinetics of benzimidazoles can be influenced by several factors, including the animal species, age, and even the type of feed. nih.gov Generally, benzimidazoles have limited water solubility, which can affect their absorption from the gastrointestinal tract. msdvetmanual.commerckvetmanual.com In ruminants, the rumen can act as a reservoir, sustaining plasma concentrations of the drug. merckvetmanual.com
Metabolism of benzimidazoles is also a critical factor. For example, some benzimidazoles are metabolized into active or inactive forms, which can significantly impact their efficacy. merckvetmanual.com Studies on related compounds provide insights into potential metabolic pathways. For instance, the compound 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole has been synthesized and characterized, and its properties have been studied using computational methods. nih.govrdmodernresearch.com
The following table summarizes the types of data that would be collected in a comprehensive pharmacokinetic study of this compound.
| Pharmacokinetic Parameter | Description |
| Absorption | The process by which the compound enters the bloodstream. Key metrics include bioavailability and the time to reach maximum plasma concentration (Tmax). |
| Distribution | The reversible transfer of the compound from the bloodstream to various tissues in the body. The volume of distribution (Vd) is a key parameter. |
| Metabolism | The chemical modification of the compound by the body, often leading to the formation of metabolites. This can affect the compound's activity and duration of action. |
| Excretion | The removal of the compound and its metabolites from the body, primarily through urine and feces. The elimination half-life (t1/2) is a critical measure. |
Pharmacodynamic Biomarker Evaluation in Animal Models
A comprehensive review of available scientific literature did not yield specific studies detailing the pharmacodynamic biomarker evaluation of this compound in animal models. Research focusing on the in vivo effects and the modulation of specific biological markers for this particular compound appears to be limited or not publicly available within the searched databases.
While the broader class of benzimidazole derivatives has been investigated for various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, specific data on the pharmacodynamic response to this compound in preclinical animal models, including the identification and measurement of relevant biomarkers, is not described in the available literature. One study predicted a potential psychotropic activity score for this compound using a computer program, but this does not represent experimental in vivo biomarker data. researchgate.net
Therefore, a detailed account of its pharmacodynamic biomarker profile in animal models cannot be provided at this time. Further preclinical research would be necessary to elucidate the in-vivo mechanism of action and to identify and validate relevant pharmacodynamic biomarkers for this compound.
Data Table: Pharmacodynamic Biomarker Evaluation of this compound in Animal Models
| Animal Model | Biomarker | Method of Analysis | Outcome |
| Not Available | Not Available | Not Available | Not Available |
Chemical Biology Applications and Probe Development Based on 2 2 Chlorobenzyl 1h Benzimidazole
Affinity-Based Labeling Strategies for Proteome Profiling
Affinity-based protein profiling (AfBPP) is a powerful chemical proteomic strategy used to map the interactions between small molecules and proteins within the complex environment of the proteome. malariaworld.org This technique utilizes chemical probes that bind to specific protein targets, allowing for their enrichment and identification. The 2-(2-Chlorobenzyl)-1H-benzimidazole scaffold is well-suited for the design of probes for AfBPP studies.
An affinity-based probe derived from this compound would typically incorporate a reporter tag, such as biotin (B1667282) or a terminal alkyne, to enable the purification of probe-bound proteins. malariaworld.org The probe is incubated with a proteome, and the proteins that bind to the probe are then selectively enriched, for example, using streptavidin-coated beads in the case of a biotinylated probe. The enriched proteins are then identified and quantified by mass spectrometry-based proteomics. nih.gov
To enhance the specificity of target identification, photo-affinity labeling (PAL), a subset of AfBPP, can be employed. d-nb.info As described in the previous section, a photo-affinity probe based on this compound would carry a photoreactive group. Upon UV irradiation, the probe forms a covalent bond with its target proteins, providing a more robust and permanent link for subsequent purification and analysis. d-nb.infonih.gov This is particularly useful for capturing transient or low-affinity interactions.
The data obtained from such proteomic profiling experiments can provide a global view of the protein targets of a compound, offering insights into its mechanism of action, as well as potential off-target effects.
Use of the Compound as a Scaffold for the Development of Multi-Target Ligands
The concept of designing single chemical entities that can modulate multiple biological targets, known as multi-target ligands or polypharmacology, is a growing paradigm in drug discovery, particularly for complex diseases. nih.gov The benzimidazole (B57391) scaffold is recognized for its ability to be decorated with various substituents to interact with diverse biological targets. nih.govmdpi.com The this compound structure provides a solid foundation for the development of such multi-target agents.
The 2-substituted benzimidazole framework has been explored for its potential to inhibit multiple kinases, which are important targets in cancer therapy. nih.gov For instance, derivatives of 2-aryl benzimidazoles have been designed as inhibitors of multiple receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. nih.gov The 2-chlorobenzyl group of the title compound can be considered a key pharmacophoric feature that can be systematically modified. The chlorine atom can engage in halogen bonding or other specific interactions within a protein binding pocket, while the benzyl (B1604629) group provides a vector for exploring different regions of the binding site.
By strategically combining pharmacophoric elements from known inhibitors of different targets onto the this compound scaffold, novel multi-target ligands can be synthesized. For example, by introducing moieties known to interact with a second or third target at the N1 position or on the benzimidazole ring, a single molecule could be engineered to have a desired polypharmacological profile. The development of such compounds often involves an iterative process of design, synthesis, and biological evaluation against a panel of relevant targets.
Below is a table of exemplary benzimidazole derivatives and their documented biological targets, illustrating the versatility of this scaffold in achieving multi-target engagement.
| Compound/Scaffold | Target(s) | Reference |
| 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole | 5-lipoxygenase-activating protein (FLAP) | researchgate.net |
| N,2,6-trisubstituted 1H-benzimidazole derivatives | Dihydrofolate reductase (DHFR) | nih.gov |
| 2-aryl benzimidazoles | Epidermal growth factor receptor (EGFR), VEGFR-2 | nih.gov |
| Benzimidazole-triazole hybrids | EGFR, VEGFR-2, Topoisomerase II | nih.gov |
This table highlights how the core benzimidazole structure can be adapted to interact with a range of biologically important proteins, supporting the potential of this compound as a starting point for the design of novel multi-target ligands.
Advanced Research Considerations and Future Directions for 2 2 Chlorobenzyl 1h Benzimidazole
Exploration of Novel Therapeutic Indications and Biological Activities
The benzimidazole (B57391) core is a privileged structure, known to interact with a multitude of biological targets. rsc.orgchemijournal.comorientjchem.orgnih.gov While established activities of benzimidazoles include antiviral, antifungal, antibacterial, and anthelmintic effects, the focus for 2-(2-Chlorobenzyl)-1H-benzimidazole and its close analogs is shifting towards more nuanced and targeted therapeutic indications. chemijournal.comnih.govpharmacophorejournal.com
Current research on substituted benzimidazoles suggests promising avenues for exploration. For instance, derivatives with chloro-substituents on the benzyl (B1604629) or phenyl rings have demonstrated significant potential as anticancer agents . nih.govnih.govwisdomlib.org Studies on N,2,6-trisubstituted 1H-benzimidazole derivatives, which share structural similarities with the compound of interest, have revealed potent activity against various cancer cell lines, including human colorectal carcinoma (HCT116) and breast cancer (MCF7) cells. nih.govnih.gov The mechanism of action for these anticancer effects is often attributed to the inhibition of key cellular targets like dihydrofolate reductase (DHFR). nih.gov
Furthermore, the threat of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. pharmacophorejournal.comacs.org Benzimidazole derivatives, including those with chloro-benzyl moieties, have shown considerable promise in this area. nih.govacs.org Research has highlighted their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.net The exploration of this compound's activity against multidrug-resistant pathogens could be a particularly fruitful area of investigation.
Beyond cancer and infectious diseases, novel therapeutic applications are emerging. For example, certain benzimidazole derivatives are being investigated as inhibitors of monoamine oxidase B (MAO-B) for the potential treatment of Parkinson's disease. nih.gov The structural features of this compound make it a candidate for screening in neurological and inflammatory disorders.
Table 1: Investigated Biological Activities of Structurally Related Benzimidazole Derivatives
| Derivative Class | Investigated Activity | Example Target/Cell Line | Reference |
| N,2,6-trisubstituted 1H-benzimidazoles | Anticancer, Antibacterial | HCT116, MCF7, MRSA | nih.govnih.gov |
| 2-Aryl-substituted benzimidazoles | Anticancer | MFC cells | wisdomlib.org |
| Benzimidazole derivatives | MAO-B Inhibition | hMAO-B | nih.gov |
| 2-Chloromethyl-1H-benzimidazole derivatives | Antifungal | Candida albicans | researchgate.net |
Integration with Omics Technologies (e.g., transcriptomics, proteomics, metabolomics) for Systems-Level Understanding
To fully unlock the therapeutic potential of this compound, a deeper, systems-level understanding of its mechanism of action is crucial. The integration of "omics" technologies—transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. frontiersin.org These high-throughput methods can provide a comprehensive snapshot of the global molecular changes within a biological system upon treatment with the compound.
Transcriptomics , the study of the complete set of RNA transcripts, can reveal which genes are up- or down-regulated in response to this compound. This can help identify the signaling pathways and cellular processes affected by the compound, offering clues to its primary targets and potential off-target effects.
Proteomics , which analyzes the entire protein complement of a cell or organism, can identify the specific proteins that physically interact with this compound. This can directly pinpoint its molecular targets and provide insights into how it modulates protein function and downstream signaling cascades.
Metabolomics , the study of the complete set of small-molecule metabolites, can reveal how the compound alters cellular metabolism. This is particularly relevant for understanding its effects in cancer, where metabolic reprogramming is a key hallmark, and in infectious diseases, where disrupting pathogen metabolism is a viable therapeutic strategy.
By integrating data from these different omics levels, researchers can construct detailed models of the compound's mechanism of action, leading to more rational drug design, biomarker discovery for patient stratification, and the identification of potential combination therapies.
Exploration of Supramolecular Interactions and Material Science Applications
The utility of this compound may extend beyond pharmacology into the realm of material science, driven by its potential for specific supramolecular interactions. The benzimidazole ring system, with its hydrogen bond donor and acceptor sites and potential for π-π stacking, is well-suited for the construction of ordered molecular assemblies. researchgate.net
Research on the crystal structure of the closely related 2-(2-chlorophenyl)-1H-benzo[d]imidazole has revealed the importance of N-H---N hydrogen bonds and weaker Cl---H interactions in its crystal packing. researchgate.net Understanding these non-covalent interactions is key to designing novel materials with tailored properties.
Potential material science applications for this compound and its derivatives could include:
Corrosion Inhibitors: Benzimidazoles have been shown to be effective corrosion inhibitors for various metals and alloys. researchgate.net The ability of the molecule to adsorb onto a metal surface and form a protective film could be exploited in industrial settings.
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some benzimidazole derivatives make them candidates for use as emitters or host materials in OLEDs. researchgate.net
Sensors: The specific binding properties of the benzimidazole core could be harnessed to develop chemosensors for the detection of specific ions or molecules. researchgate.net
Non-Linear Optical (NLO) Materials: Certain benzimidazole structures exhibit non-linear optical properties, which are of interest for applications in telecommunications and optical computing. researchgate.net
Collaborative Research Paradigms and Data Sharing Initiatives for Accelerated Discovery
The journey of a compound from initial discovery to a marketed product or technology is long, complex, and expensive. To accelerate the research and development of promising molecules like this compound, collaborative research paradigms and data sharing are becoming increasingly vital.
Platforms and initiatives that facilitate the sharing of screening data, synthetic protocols, and biological findings can prevent the duplication of efforts and foster innovation. scispace.com The concept of "Collaborative Drug Discovery" leverages the collective intelligence of the scientific community to tackle complex research challenges. scispace.com For a molecule like this compound, this could involve:
Open-source databases: Centralized repositories for structural information, spectroscopic data, and biological activity results for a range of benzimidazole derivatives.
Crowdsourced screening: Distributing the compound to multiple laboratories for testing in a wide array of biological assays, thereby rapidly expanding the understanding of its therapeutic potential.
Public-private partnerships: Collaborations between academic research institutions and pharmaceutical companies to bridge the gap between basic research and clinical development.
By embracing these collaborative models, the scientific community can more efficiently explore the full potential of this compound and other promising chemical entities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-Chlorobenzyl)-1H-benzimidazole, and what factors influence reaction efficiency?
- Methodology :
- Nucleophilic substitution : React 2-chloroacetate derivatives with imidazole precursors under basic conditions (e.g., K₂CO₃) to form the benzimidazole core .
- Microwave-assisted synthesis : Utilize microwave irradiation to reduce reaction time (5–6.5 hours) and improve yields via controlled dielectric heating .
- Catalytic optimization : Titanocene dichloride (TiCp₂Cl₂) enhances chemoselectivity in N-alkylation reactions, achieving >85% yield by minimizing byproducts .
- Critical factors : Solvent polarity, temperature control, and catalyst loading significantly impact regioselectivity and purity.
Q. How is spectroscopic characterization (e.g., NMR, IR) employed to confirm the structure of this compound derivatives?
- Protocol :
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm; CH₂ groups at δ 4.5–5.0 ppm) .
- IR spectroscopy : Detect N–H stretching (~3200–3400 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) to confirm functional groups .
- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Approach :
- Assay validation : Replicate experiments under standardized conditions (e.g., FLAP inhibition assays using leukotriene biosynthesis IC₅₀ measurements) to verify potency discrepancies .
- Purity assessment : Use HPLC or TGA to rule out degradation products affecting bioactivity .
- Stereochemical analysis : Compare enantiomeric purity (e.g., via chiral chromatography) since sulfoxide-containing analogs (e.g., Dexlansoprazole derivatives) show stereospecific activity .
Q. What methodologies are effective in optimizing reaction conditions for high-yield synthesis of this compound analogs?
- Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of chlorobenzyl intermediates .
- Microwave optimization : Adjust power (100–300 W) and temperature (80–120°C) to accelerate cyclocondensation while avoiding decomposition .
- Catalyst screening : Test Lewis acids (e.g., TiCp₂Cl₂) or phase-transfer catalysts to enhance reaction rates and selectivity .
Q. What advanced techniques are recommended for determining the crystal structure of this compound derivatives?
- Techniques :
- X-ray crystallography : Use direct methods (e.g., SIR2002) for structure solution and SHELXL97 for refinement. Triclinic systems (space group P1) are common, with unit cell parameters (e.g., a = 9.6610 Å) aiding in packing analysis .
- Thermal analysis : Combine TGA and DTA to correlate thermal stability (degradation onset ~250°C) with crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
